molecular formula C13H13NO3S B5551833 1-(2,4-dihydroxy-6-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone

1-(2,4-dihydroxy-6-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone

Cat. No. B5551833
M. Wt: 263.31 g/mol
InChI Key: ZUYKDMHNQSQJCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including the Hantzsch thiazole reaction, which is a notable method for synthesizing thiazole derivatives. For instance, N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines were synthesized via the Hantzsch reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave heating, indicating a potential pathway for synthesizing similar compounds (Kamila et al., 2012).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds can be analyzed using various spectroscopic techniques and theoretical calculations, such as Gaussian09 software. For example, the molecular structure of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone was optimized using different computational methods, highlighting the importance of theoretical studies in understanding the molecular structure of complex organic compounds (Mary et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be influenced by their molecular structure. For instance, the presence of electron-donating or withdrawing groups can significantly affect their chemical behavior and potential applications. The QSAR analysis of derivatives similar to the target compound has shown that molecular descriptors like lipophilicity, polarizability, and electronic parameters are crucial for their antioxidant activity, suggesting a direct relationship between molecular structure and chemical properties (Drapak et al., 2019).

Scientific Research Applications

Synthesis and Biological Activities

Microwave-Assisted Synthesis and Anti-Breast Cancer Agents : Mahmoud et al. (2021) conducted a study on the microwave-assisted one-pot three-component synthesis of thiazolyl(hydrazonoethyl)thiazoles, demonstrating their potential as anti-breast cancer agents. The study highlights the efficiency of microwave irradiation in synthesizing novel compounds with promising bioactivities against tumor cells, indicating the relevance of similar compounds in therapeutic applications (Mahmoud et al., 2021).

Antimicrobial and Antioxidant Activities : Abdel-Wahab et al. (2011) explored the synthesis of imidazole-based heterocycles, revealing their antimicrobial, antioxidant, anti-hemolytic, and cytotoxic properties. This study underscores the chemical versatility and biological potential of compounds within this class, suggesting the broad applicability of related thiazole derivatives in developing new therapeutic agents (Abdel-Wahab, Awad, & Badria, 2011).

Anticandidal Activity and Cytotoxicity : Kaplancıklı et al. (2014) synthesized tetrazole derivatives and evaluated their anticandidal activity and cytotoxic effects, demonstrating the potential of such compounds in antifungal and cytotoxic applications. This indicates the potential of structurally related compounds for use in antifungal therapies with minimal cytotoxic impact (Kaplancıklı et al., 2014).

HIV-1 Replication Inhibitors : Che et al. (2015) designed and synthesized N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives as inhibitors of HIV-1 replication, showcasing the application of related compounds in viral inhibition. The study presents a promising avenue for the development of new antiviral agents, emphasizing the importance of such compounds in medicinal chemistry (Che et al., 2015).

properties

IUPAC Name

1-(2,4-dihydroxy-6-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-7-3-10(15)5-12(17)13(7)11(16)4-9-6-18-8(2)14-9/h3,5-6,15,17H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYKDMHNQSQJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)CC2=CSC(=N2)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dihydroxy-6-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone

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